Lipophilicity (XLogP3) Comparison: 4-Methylphenyl vs. Methyl, tert-Butyl, and Benzyl 5-Bromopyridin-2-ylcarbamates
The 4-methylphenyl (p-tolyl) ester confers an XLogP3 of 3.4 on the target compound, representing the highest computed lipophilicity among commonly available 5-bromopyridin-2-ylcarbamate building blocks. This value is approximately 2.3-fold higher than the methyl ester analog (XLogP3 1.5) and 1.4-fold higher than the tert-butyl carbamate analog (XLogP3 2.4). The benzyl carbamate constitutional isomer, despite sharing the same molecular formula (C₁₃H₁₁BrN₂O₂) and molecular weight (307.14 g/mol), has a reported XLogP3 of approximately 3.0–3.2, placing it intermediate between the p-tolyl and tert-butyl derivatives [1][2][3].
| Evidence Dimension | Lipophilicity (computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 (4-methylphenyl ester) |
| Comparator Or Baseline | Methyl ester: XLogP3 = 1.5; tert-Butyl ester: XLogP3 = 2.4; Benzyl ester: XLogP3 ≈ 3.0–3.2 (estimated) |
| Quantified Difference | ΔXLogP3 = +1.9 vs. methyl; +1.0 vs. tert-butyl; +0.2–0.4 vs. benzyl isomer |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
A 1.9-unit increase in XLogP3 relative to the methyl analog predicts a roughly 80-fold higher octanol-water partition coefficient, which directly impacts membrane permeability, non-specific protein binding, and solubility-guided formulation decisions in biological assays.
- [1] PubChem Compound Summary CID 121591227: 4-Methylphenyl 5-bromopyridin-2-ylcarbamate, XLogP3 = 3.4. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary CID 790797: Methyl (5-bromopyridin-2-yl)carbamate, XLogP3 = 1.5. National Center for Biotechnology Information. View Source
- [3] PubChem Compound Summary CID 16217843: tert-Butyl (5-bromopyridin-2-yl)carbamate, XLogP3 = 2.4. National Center for Biotechnology Information. View Source
